molecular formula C11H15ClN2 B1452347 6-chloro-N-cyclohexylpyridin-2-amine CAS No. 1220036-36-1

6-chloro-N-cyclohexylpyridin-2-amine

Cat. No. B1452347
CAS RN: 1220036-36-1
M. Wt: 210.7 g/mol
InChI Key: KNSRPGCKKOVHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15ClN2 . It belongs to the class of aminopyridines.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H15ClN2 and a molecular weight of 210.70 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Catalysis

6-chloro-N-cyclohexylpyridin-2-amine, as a derivative of 2-aminopyridines, is significant in chemical synthesis. Bolliger et al. (2011) highlight its importance as a key structural core in bioactive natural products and organic materials. The research focuses on methods for the synthesis of 6-substituted 2-aminopyridines, demonstrating the value of these compounds in catalysis and organic synthesis (Bolliger, Oberholzer, & Frech, 2011).

Metal Complex Formation

H. Fuhrmann et al. (1996) discuss the formation of octahedral group 4 metal complexes using 2-aminopyridines. These complexes have applications in alpha-olefin oligo- and polymerization, indicating the potential of this compound in creating metal-ligand frameworks with industrial applications (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Ligand Synthesis

O. Johansson's (2006) study on the amination of chloro-terpyridine for preparing amine-containing ruthenium(II) complexes underscores the role of similar aminopyridines in ligand synthesis. This application is crucial in the development of new materials and catalysts (Johansson, 2006).

Macrocyclic Chemistry

The work by Frydrych et al. (2019) on mixed macrocycles derived from 2,6-diformylpyridine and diaminocyclohexane involves the use of aminopyridines in forming complex macrocyclic structures. These structures have implications in host-guest chemistry and molecular recognition (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).

Reaction Mechanism Studies

Research by Hertog et al. (2010) investigates reactions of 6-substituted derivatives of 2-halogenopyridines, which includes structures similar to this compound. This study provides insights into reaction mechanisms involving aminations and ring transformations, crucial for understanding complex organic reactions (Hertog, Plas, Pieterse, & Streef, 2010).

Safety and Hazards

The safety data for 6-chloro-N-cyclohexylpyridin-2-amine suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSRPGCKKOVHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-cyclohexylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-cyclohexylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-cyclohexylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-cyclohexylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-cyclohexylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-cyclohexylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.